Fluorescence Quantum Yield Doubling via Intramolecular Hydrogen Bonding vs. N-Methyl, N-Methoxyethyl and N-Propyl Analogs
In dichloromethane, N-(2-hydroxyethyl)-1,8-naphthalimide (compound 2a; the target compound) exhibits a fluorescence quantum yield (Φf = 0.060) and lifetime (τf = 371 ps) approximately twice those of N-methyl (1; Φf = 0.030, τf = 180 ps), N-(2-methoxyethyl) (2b; Φf = 0.029, τf = 172 ps), and N-(3-methoxypropyl) (3b; Φf = 0.023, τf = 141 ps) analogs [1]. The intersystem crossing rate constant (kisc) for 2a (2.3 × 10⁸ s⁻¹) is reduced to about half that of the non‑hydrogen‑bonding comparators (e.g., 5.1 × 10⁸ s⁻¹ for 1), while fluorescence emission (kf) and internal conversion (kic) rate constants remain comparably unaffected [1]. This effect is absent in methanol, where intermolecular solvation disrupts the intramolecular hydrogen bond [1].
| Evidence Dimension | Fluorescence quantum yield (Φf) and lifetime (τf) in dichloromethane |
|---|---|
| Target Compound Data | Φf = 0.060, τf = 371 ps, kisc = 2.3 × 10⁸ s⁻¹ (compound 2a) |
| Comparator Or Baseline | N-methyl (1): Φf = 0.030, τf = 180 ps, kisc = 5.1 × 10⁸ s⁻¹; N-methoxyethyl (2b): Φf = 0.029, τf = 172 ps; N-methoxypropyl (3b): Φf = 0.023, τf = 141 ps |
| Quantified Difference | Φf ~2× greater; τf ~2× longer; kisc ~0.5× of N-methyl and N-alkyl analogs |
| Conditions | Dichloromethane solvent, picosecond single-photon counting for lifetimes; time-resolved thermal lensing for Φisc; concentration 0.022–0.075 mM, ambient temperature |
Why This Matters
A procurement decision based solely on the naphthalimide core overlooks a quantifiable 2-fold enhancement in brightness driven by the hydroxyethyl group—critical for fluorescence-based detection assays where signal-to-noise ratio is a key determinant of assay sensitivity.
- [1] Matsubayashi, K.; Kajimura, C.; Shiratori, H.; Kubo, Y.; Yoshihara, T.; Tobita, S. Kinetic Analysis for the Effect of Intramolecular Hydrogen Bonding on Photophysical Properties of N-Hydroxyalkyl-1,8-Naphthalimides. Bull. Chem. Soc. Jpn. 2010, 83 (9), 1067–1073. https://doi.org/10.1246/bcsj.20090330 View Source
